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ICG-alkyne

Cat. No.: B2820909
M. Wt: 768.0 g/mol
InChI Key: XXTDAEMDSXMISJ-UHFFFAOYSA-N
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Description

Contextualization of Indocyanine Green (ICG) as a Near-Infrared Fluorophore

Indocyanine Green (ICG) is a tricarbocyanine dye widely utilized in medical diagnostics due to its near-infrared (NIR) absorbing and emitting properties. aatbio.comnih.gov Developed in 1955 for NIR photography, ICG received FDA approval for clinical use in 1959. macsenlab.commacsenlab.com Its peak spectral absorption is around 780-800 nm, with emission maxima typically around 800-815 nm. aatbio.comiris-biotech.derndsystems.com This spectral range is advantageous for biomedical imaging as NIR light offers deeper tissue penetration and reduced autofluorescence compared to visible light. aatbio.combioacts.comamegroups.org

ICG is a water-soluble, anionic molecule that binds extensively to plasma proteins, primarily albumin, upon intravenous administration. nih.govmacsenlab.comrndsystems.comamegroups.org This high protein binding confines ICG to the vascular space, making it suitable for applications such as determining cardiac output, hepatic function, liver blood flow, and angiography. aatbio.comnih.govmacsenlab.comwikipedia.org ICG is exclusively cleared from circulation by the liver into bile, with a relatively short half-life of 150 to 180 seconds (2.5 to 3 minutes). aatbio.comnih.govmacsenlab.comwikipedia.org

The optical properties of ICG, including its absorption and fluorescence spectra, can be influenced by the solvent and concentration. macsenlab.comnih.gov At concentrations below approximately 5 µM, ICG predominantly exists as a monomer, with an absorption peak around 785 nm. mdpi.com However, at higher concentrations (exceeding 100 µM), aggregation can occur, leading to a shift in the maximum absorbance to around 690 nm. nih.govmdpi.com

ICG's ability to absorb light in the NIR region also makes it relevant for photothermal therapy, where absorbed light is converted into heat to ablate cells. macsenlab.commdpi.com This property, combined with its preferential uptake in certain tissues like tumors, contributes to its potential in cancer theranostics. macsenlab.commdpi.comresearchgate.net

Rationale for Alkyne Functionalization of ICG in Advanced Research

While ICG is a valuable diagnostic and therapeutic agent, its direct use can be limited by factors such as concentration-dependent aggregation, poor stability in aqueous solutions, and a relatively short circulation half-life when not bound to proteins. mdpi.commdpi.com To overcome these limitations and expand its utility, chemical modifications of the ICG molecule are pursued.

Functionalization of ICG with an alkyne group introduces a highly reactive handle for covalent conjugation to other molecules. aatbio.combioacts.com This modification allows researchers to site-specifically attach ICG to a wide range of biomolecules, nanoparticles, or other materials. aatbio.comiris-biotech.debioacts.comrsc.org The alkyne group serves as a key component in "click chemistry" reactions, enabling the formation of stable linkages under mild conditions. aatbio.comiris-biotech.debioacts.combio-itworld.com

The rationale behind alkyne functionalization includes:

Enhanced Targeting: Conjugating ICG-alkyne to targeting ligands (e.g., antibodies, peptides, or small molecules) can direct the fluorophore to specific cells, tissues, or subcellular compartments, improving imaging contrast and therapeutic specificity. rsc.orgacs.orgresearchgate.net

Improved Stability and Pharmacokinetics: Incorporating this compound into nanoformulations or conjugating it to polymers can enhance its stability in biological environments, reduce aggregation, and potentially prolong its circulation time. mdpi.comresearchgate.netmdpi.com

Creation of Multifunctional Probes: Alkyne functionalization allows the creation of probes that combine the imaging capabilities of ICG with other functionalities, such as therapeutic agents or additional imaging modalities. rsc.orgacs.orgfrontiersin.org

Site-Specific Labeling: Click chemistry, facilitated by the alkyne group, enables precise and efficient labeling of biomolecules that have been modified with a complementary reactive group (e.g., azide). aatbio.combioacts.comiris-biotech.de

Examples of this compound derivatives exist, such as ICG PEG4-Alkyne, where a polyethylene (B3416737) glycol (PEG) linker is incorporated between the ICG core and the alkyne group. bioacts.com The PEG linker can improve solubility and biocompatibility. lumiprobe.com

Overview of this compound's Role in Bioorthogonal Chemistry

This compound plays a significant role in bioorthogonal chemistry, particularly as a fluorescent probe for labeling biomolecules and materials in complex biological systems. Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. bioacts.comiris-biotech.denih.gov The alkyne group is a key functional handle in several bioorthogonal reactions, most notably the azide-alkyne cycloaddition. aatbio.combioacts.combio-itworld.comiris-biotech.denih.gov

The most widely applied bioorthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click" reaction. aatbio.comiris-biotech.debioacts.comrsc.orgiris-biotech.deiris-biotech.de In this reaction, the alkyne group on this compound reacts with an azide (B81097) group introduced onto a target molecule (e.g., protein, peptide, nucleic acid, or nanoparticle) to form a stable 1,4-disubstituted 1,2,3-triazole linkage. aatbio.combioacts.comiris-biotech.de This reaction is highly efficient, chemoselective, and can be performed under relatively mild conditions, making it suitable for biological labeling. aatbio.combioacts.comiris-biotech.de

While CuAAC is widely used, the requirement for copper can be a limitation in some biological applications due to potential cytotoxicity. iris-biotech.deresearchgate.net To address this, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, has been developed. iris-biotech.deresearchgate.net SPAAC involves the reaction of a strained cyclooctyne (B158145) derivative (which contains an alkyne) with an azide. iris-biotech.deresearchgate.net this compound derivatives designed for SPAAC, often incorporating strained cyclooctynes like DBCO (dibenzocyclooctyne), are also used in bioorthogonal labeling strategies. bio-itworld.com

This compound's participation in bioorthogonal click chemistry enables:

Specific Labeling of Biomolecules: By genetically or chemically incorporating azide groups into biomolecules, this compound can be selectively attached, allowing for their visualization and tracking. aatbio.combioacts.comiris-biotech.de

Functionalization of Nanomaterials: this compound can be conjugated to nanoparticles or other drug delivery systems functionalized with azide groups, creating fluorescently labeled carriers for imaging and targeted delivery. researchgate.netrsc.orgfrontiersin.org

Development of Responsive Probes: Integration of this compound into systems that undergo bioorthogonal reactions in response to specific stimuli allows for the development of "activatable" probes whose fluorescence properties change upon reaction.

Detailed research findings involving this compound often focus on the efficiency and specificity of the click reaction in various biological contexts, the resulting optical properties of the conjugated ICG, and the performance of the labeled constructs in imaging or therapeutic applications. For instance, studies might report on the yield of the click reaction between this compound and an azide-modified biomolecule, the fluorescence intensity of the resulting conjugate, and its ability to target specific cells or tissues in in vitro or in vivo models. rsc.orgresearchgate.net

Here is a table summarizing some key properties of ICG and this compound:

PropertyIndocyanine Green (ICG)This compound
Core StructureTricarbocyanine dyeTricarbocyanine dye with alkyne functionalization
Peak Absorption (NIR)~780-800 nm aatbio.comiris-biotech.derndsystems.com~780-800 nm (typically similar to ICG) bioacts.com
Peak Emission (NIR)~800-815 nm aatbio.comiris-biotech.derndsystems.com~800-815 nm (typically similar to ICG) bioacts.com
Primary UseMedical diagnostics, angiography aatbio.comnih.govBioorthogonal labeling, conjugation aatbio.combioacts.com
ReactivityLimited direct reactivityContains alkyne for click chemistry aatbio.combioacts.com
PubChem CID5282412 nih.govmacsenlab.comwikipedia.org1622335-41-4 iris-biotech.debio-itworld.commedchemexpress.com, 12352106 omichem.comomichem.com

This table highlights the core similarity in optical properties derived from the ICG chromophore while emphasizing the added reactivity conferred by the alkyne modification in this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H53N3O4S B2820909 ICG-alkyne

Properties

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53N3O4S/c1-6-32-49-44(52)27-13-10-18-33-50-40-30-28-36-21-14-16-23-38(36)45(40)47(2,3)42(50)25-11-8-7-9-12-26-43-48(4,5)46-39-24-17-15-22-37(39)29-31-41(46)51(43)34-19-20-35-56(53,54)55/h1,7-9,11-12,14-17,21-26,28-31H,10,13,18-20,27,32-35H2,2-5H3,(H-,49,52,53,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTDAEMDSXMISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Icg Alkyne and Its Derivatives

Strategies for Incorporating Alkyne Functionality into ICG Core Structures

Incorporating alkyne functionality into cyanine (B1664457) dye core structures, including those related to ICG, often involves modifying existing positions on the dye molecule or utilizing modular synthesis approaches. One strategy involves alkylating a reactive group on a precursor molecule with an alkyne-containing reagent. For instance, in the synthesis of clickable pyrrolopyrrole cyanine dyes, an alkynyl functionality was introduced by alkylating a hydroxylmethyl group with 5-chloro-1-pentyne. nih.gov Another approach involves attaching the alkyne group in the final synthesis step, especially when dealing with temperature-sensitive functional groups on the cyanine dye core. acs.org This modular approach allows for the introduction of delicate functional groups, such as alkynes, after the core structure has been formed, minimizing degradation risks during high-temperature reactions typically involved in cyanine dye synthesis. acs.org ICG-alkyne itself is described as a click chemistry reagent containing an alkyne group, suggesting a pre-functionalized ICG derivative ready for conjugation reactions. medchemexpress.com The alkyne group allows for chemoselective labeling of azide-tagged biomolecules via click chemistry. aatbio.com

Chemical Synthesis Pathways for this compound Derivatives

The primary chemical pathway for synthesizing this compound derivatives involves the conjugation of this compound with molecules containing an azide (B81097) functional group via click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction for this purpose due to its high selectivity, efficiency, and bioorthogonal conditions. nih.govsnmjournals.orgnih.gov

One example is the conjugation of maltohexaose-azide with this compound through a copper-catalyzed click reaction to synthesize maltohexaose-indocyanine green (MH-ICG). plos.orgnih.govresearchgate.net This reaction is typically carried out by mixing the azide and alkyne components with a copper catalyst (such as CuSO4) and a reducing agent (like sodium ascorbate) in a suitable solvent system, often a mixture of water and an organic solvent like DMF or tert-butanol. nih.govsnmjournals.orgnih.gov The reaction progress can be monitored using techniques like thin layer chromatography (TLC) or HPLC. nih.govsnmjournals.org

Another synthesis pathway involves grafting azido-modified molecules, such as polyethylene (B3416737) glycol (PEG) or other photosensitizers, onto an alkynyl-modified polymer backbone, like poly(aspartic acid), using CuAAC. rsc.org This demonstrates how this compound or alkyne-modified ICG analogs can be incorporated into more complex molecular architectures.

Research findings highlight the optimization of click chemistry conditions for conjugating this compound. For instance, in the synthesis of 18F-labeled ICG via click chemistry, the product was obtained by forming Cu(I) in situ using CuSO4 and sodium ascorbate (B8700270) in a DMF:H2O mixture. snmjournals.org Optimized conditions involved specific ratios of this compound, the azido (B1232118) component, CuSO4, and sodium ascorbate. snmjournals.org

Purification and Analytical Characterization Techniques for this compound Synthesis Products

Purification of this compound synthesis products and their derivatives is crucial to isolate the desired compound from starting materials, reagents, and side products. Common purification techniques include chromatography.

Reverse phase column chromatography, often using a C18 stationary phase, is frequently employed for purifying this compound conjugates. nih.govnih.gov Elution is typically performed using a gradient of methanol (B129727) or acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA). nih.govnih.gov Flash chromatography using silica (B1680970) gel with solvent systems like dichloromethane/methanol mixtures has also been reported for purifying alkyne-containing intermediates. rsc.org

Analytical characterization techniques are essential to confirm the structure, purity, and properties of the synthesized this compound and its derivatives.

Spectroscopy:

UV-Vis Spectroscopy: Used to determine the absorption maximum (λabs) of the dye, which for ICG and its derivatives is typically in the near-infrared region around 780-800 nm. aatbio.comiris-biotech.denih.govbioacts.comiris-biotech.de Changes in the absorption spectrum can also indicate dye degradation or aggregation. nih.govnih.gov

Fluorescence Spectroscopy: Used to determine the emission maximum (λem) and assess the fluorescence properties of the synthesized compounds. plos.orgnih.govresearchgate.netbioacts.com

NMR Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural information by analyzing the chemical shifts and coupling patterns of atomic nuclei. nih.govrsc.org This is a standard technique for confirming the successful synthesis of the target molecule and identifying impurities. nih.govrsc.orgmedchemexpress.com

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound and confirm its identity. nih.govnih.gov Techniques like ESI-TOF MS are commonly used. nih.govnih.gov LC-MS, which couples liquid chromatography with mass spectrometry, is valuable for assessing purity and identifying components in a mixture. acs.orgbioacts.commedchemexpress.com

Chromatography:

High-Performance Liquid Chromatography (HPLC): A vital tool for assessing the purity of the synthesized product and monitoring reaction progress. nih.govsnmjournals.orgplos.orgnih.govacs.orgresearchgate.net Analytical HPLC with a C18 column and appropriate mobile phases (e.g., acetonitrile/water gradients with TFA) is commonly used to determine purity and confirm the identity by retention time. snmjournals.orgplos.orgnih.govresearchgate.net

Gel Permeation Chromatography (GPC): Used to determine the molecular weight and polydispersity index of polymeric ICG derivatives. rsc.org

Other Techniques:

Thin Layer Chromatography (TLC): A simple and quick method for monitoring the progress of synthesis reactions. nih.govsnmjournals.org

Analytical data, such as purity determined by LCMS, NMR spectra consistent with the structure, and specific absorption/emission maxima, are typically provided in certificates of analysis for synthesized this compound. bioacts.commedchemexpress.com

Bioconjugation Principles and Applications of Icg Alkyne

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with ICG-Alkyne

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between a terminal alkyne, such as that on this compound, and an azide-modified biomolecule. rsc.orgnih.gov This reaction is widely employed for bioconjugation due to its reliability and high yield under mild, aqueous conditions. nih.govsigmaaldrich.com

Reaction Kinetics and Efficiency in Bioconjugation Studies

The CuAAC reaction is characterized by a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal cycloaddition. nih.gov The reaction typically proceeds to high conversion within an hour or two at room temperature when reactant concentrations are adequate (generally above 10 µM). sigmaaldrich.com The efficiency of the reaction is dependent on several factors, including the concentration of reactants, pH, temperature, and the presence of accelerating ligands. sigmaaldrich.comnih.gov While specific kinetic data for this compound is not extensively detailed in the literature, studies on other terminal alkynes in bioconjugation contexts provide a general understanding of the reaction's performance. For instance, the reactivity of various alkyne substrates in the presence of a copper catalyst and an accelerating ligand can be compared by measuring the time to reach 50% and 90% of maximum reaction completion. nih.gov

General Parameters Influencing CuAAC Reaction Efficiency
ParameterEffect on ReactionTypical Conditions for Bioconjugation
Reactant ConcentrationHigher concentrations lead to faster rates.> 10 µM
pHOptimal range is typically between 4 and 12.pH 6.5 - 8.0
TemperatureModest increases can improve rates.Room temperature to 37°C
SolventAqueous buffers are common; co-solvents like DMSO can be used.Phosphate, HEPES, or carbonate buffers

Catalyst and Ligand Systems for CuAAC Optimization with this compound

The active catalyst in CuAAC is the copper(I) ion. rsc.org In bioconjugation, this is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). rsc.orgsigmaaldrich.com This approach is convenient but can generate reactive oxygen species that may damage biomolecules. sigmaaldrich.comnih.gov

To mitigate this and to accelerate the reaction, copper-chelating ligands are crucial. rsc.orgsigmaaldrich.com These ligands stabilize the Cu(I) oxidation state, prevent its disproportionation, and enhance the catalytic activity. sigmaaldrich.comresearchgate.net For bioconjugation applications involving this compound, water-soluble ligands are preferred.

Key ligands for CuAAC bioconjugation include:

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A highly water-soluble and effective ligand that accelerates the CuAAC reaction and protects biomolecules from oxidative damage. sigmaaldrich.comnih.gov It is often used in a five-fold excess relative to the copper concentration. sigmaaldrich.com

Tris(benzyltriazolylmethyl)amine (TBTA): One of the first and most widely used ligands for CuAAC. rsc.orgresearchgate.net Its lower water solubility can sometimes be a limitation, necessitating the use of co-solvents like DMSO. nih.gov

Bathophenanthroline disulfonate (BPS): A water-soluble ligand that has been shown to be effective in promoting CuAAC reactions. researchgate.net

The choice of ligand and the ligand-to-copper ratio can significantly impact the reaction rate and must be optimized for each specific application. rsc.orgnih.gov For example, some ligands can be inhibitory at high concentrations, while others maintain high activity even in excess. nih.gov

Commonly Used Ligands for CuAAC Bioconjugation
LigandKey FeaturesTypical Use
THPTAHigh water solubility, protective effect on biomolecules.Aqueous bioconjugations, often in excess.
TBTAHighly effective, but with lower water solubility.Often requires co-solvents like DMSO.
BPSWater-soluble, effective in promoting the reaction.Aqueous bioconjugations.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound (Copper-Free Click Chemistry)

To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide (B81097) without the need for a metal catalyst. nih.gov this compound can be conjugated to azide-modified biomolecules via SPAAC, offering a truly bioorthogonal approach for applications in living systems. aatbio.com

Design Considerations for Strained Cyclooctyne Systems for ICG Conjugation

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. iris-biotech.denih.gov The reactivity of the cyclooctyne is directly related to the degree of its ring strain. nih.gov Several generations of strained cyclooctynes have been developed to improve reaction kinetics.

Key design features of strained cyclooctynes include:

Dibenzoannulation: Fusing two benzene rings to the cyclooctyne core, as seen in dibenzocyclooctyne (DIBO) and dibenzoazacyclooctyne (DBCO), increases ring strain and accelerates the reaction rate. nih.govnih.gov

Fluorination: Adding fluorine atoms to the cyclooctyne can further enhance reactivity. nih.gov

Aza-substitution: Incorporating a nitrogen atom in the ring, as in DBCO, can improve both stability and reactivity. semanticscholar.org

Bicyclononynes (BCN): These feature a fused cyclopropane ring, which imparts significant strain and leads to rapid reaction rates. rsc.org

When conjugating a large molecule like ICG, steric hindrance could potentially influence the reaction. Therefore, the choice of a highly reactive cyclooctyne with an accessible reaction site is important for efficient conjugation.

Commonly Used Strained Cyclooctynes for SPAAC
CyclooctyneAbbreviationKey Design FeatureRelative Reactivity
DibenzoazacyclooctyneDBCO/ADIBODibenzoannulated, aza-substitutedHigh
BicyclononyneBCNFused cyclopropane ringVery High
DibenzocyclooctyneDIBODibenzoannulatedHigh

Alternative Click Chemistry and Bioorthogonal Ligations with this compound

Beyond the widely used azide-alkyne cycloadditions, other bioorthogonal reactions can potentially be employed for the conjugation of this compound. These alternative strategies can offer different reaction kinetics, orthogonality, and final linkage properties.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction typically occurs between an electron-deficient tetrazine and an electron-rich strained alkene or alkyne. sigmaaldrich.comenamine.net It is known for its exceptionally fast reaction rates, often orders of magnitude faster than SPAAC. enamine.net While ICG is available with a tetrazine moiety for reaction with strained alkenes, iris-biotech.de a complementary approach would involve reacting this compound with a tetrazine-modified biomolecule. The reaction between an alkyne and a tetrazine results in the formation of a pyridazine linkage. researchgate.net

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, resulting in the formation of a stable amide bond. nih.govsigmaaldrich.com The Staudinger ligation is highly specific and proceeds without a catalyst. nih.gov Although it is generally slower than click reactions, it is known for its excellent biocompatibility. mdpi.com The feasibility of using this compound in a Staudinger ligation would require its conversion to an azide derivative or the use of a phosphine-modified biomolecule.

Photo-triggered Click Chemistry: These reactions provide spatiotemporal control over the conjugation process. nih.govnih.gov For example, a caged cyclopropenone can be photo-activated to release a reactive alkyne, which can then undergo cycloaddition with an azide. nih.gov This would allow for the precise, light-directed conjugation of an azide-modified ICG to a target biomolecule.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation technique noted for its exceptionally fast reaction kinetics and high specificity. medchemexpress.comnih.gov This reaction involves a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as an alkyne. nih.gov In the context of this compound, the terminal alkyne group serves as the dienophile. The reaction is characterized by its biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper. nih.govlumiprobe.com

The mechanism proceeds through a [4+2] cycloaddition to form a highly strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, rapidly releasing dinitrogen gas (N₂) to form a stable dihydropyridazine product. lumiprobe.com This irreversible gas evolution drives the reaction to completion. The kinetics of the IEDDA reaction are among the fastest of all bioorthogonal reactions, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. nih.gov This rapid rate allows for efficient labeling at very low concentrations of reactants, which is a significant advantage for in vivo applications. nih.gov The reaction's chemoselectivity ensures that the tetrazine and alkyne moieties react specifically with each other, without cross-reactivity with other functional groups present in complex biological systems. aatbio.com

This compound can be conjugated to biomolecules that have been pre-functionalized with a tetrazine moiety. This strategy has been employed in pretargeting applications for imaging and therapy, where a tetrazine-modified antibody is first administered and allowed to accumulate at a target site, followed by the injection of a dienophile-bearing agent like this compound. windows.netfrontiersin.org

Table 1: Comparison of IEDDA Reaction Partners

Diene Dienophile Typical Rate Constant (k₂) Key Features
Tetrazine (Tz) trans-cyclooctene (TCO) ~1 - 26,000 M⁻¹s⁻¹ lumiprobe.com Very fast kinetics, widely used in pretargeting. windows.net
Tetrazine (Tz) Norbornene ~1-2 M⁻¹s⁻¹ nih.govlumiprobe.com Slower kinetics compared to TCO.

Conjugation to Biomolecules for Research Applications

The functional alkyne group on ICG allows for its covalent attachment to a wide array of biomolecules through various bioorthogonal "click" chemistry reactions. aatbio.comaatbio.com This enables researchers to leverage the near-infrared (NIR) fluorescence properties of ICG for tracking and imaging tagged molecules in complex biological environments with minimal background autofluorescence. aatbio.com

Protein and Peptide Functionalization with this compound

This compound is a valuable tool for the fluorescent labeling of proteins and peptides. The primary method for this conjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.com For this reaction to occur, the target protein or peptide must first be functionalized with an azide group. This can be achieved through several methods:

Metabolic Labeling: Cells can be cultured with azide-modified analogs of natural amino acids (e.g., azidohomoalanine as a methionine surrogate), which are then incorporated into newly synthesized proteins. These azide-tagged proteins can then be reacted with this compound.

Chemical Modification: The side chains of natural amino acids, such as lysine or cysteine, can be chemically modified with reagents that introduce an azide group. For example, an NHS-ester-azide can react with the primary amines of lysine residues.

Unnatural Amino Acid Incorporation: Genetic code expansion techniques allow for the site-specific incorporation of an unnatural amino acid containing an azide group into the protein's sequence. nih.gov This provides precise control over the location of the ICG label.

Once the protein is azide-functionalized, it can be conjugated with this compound. The reaction is typically performed in an aqueous buffer, and specialized buffer formulations containing copper-stabilizing ligands like THPTA are recommended to prevent protein denaturation and damage from reactive oxygen species. This method has been used to attach ICG to antibodies and other targeting proteins for in vivo imaging applications.

Alternatively, peptides can be synthesized with an alkyne-bearing unnatural amino acid, such as propargylglycine. nih.gov These peptides can then be directly conjugated to azide-derivatized fluorophores. Following this principle, an azide-modified ICG could be used, or conversely, an azide-functionalized peptide could be synthesized to react with this compound. rsc.org

Nucleic Acid (DNA/RNA) Labeling and Modification via this compound

Labeling DNA and RNA with fluorescent dyes is crucial for visualizing their localization and dynamics. This compound can be used to label nucleic acids that have been modified to contain an azide group. The CuAAC reaction is the standard method for this conjugation. windows.netlumiprobe.com

DNA Labeling: Alkyne-modified oligonucleotides can be routinely prepared using standard solid-phase synthesis with alkyne-modified phosphoramidites. lumiprobe.com However, to conjugate with this compound, azide-modified DNA is required. Azide-functionalized nucleoside triphosphates can be incorporated into DNA during enzymatic synthesis methods like PCR, nick translation, or primer extension. Alternatively, oligonucleotides can be synthesized with an azide modification, typically at the 5' or 3' terminus. These azide-modified DNA strands can then be reacted with this compound in a CuAAC reaction. lumiprobe.com The resulting ICG-labeled DNA can be used in applications such as fluorescence in situ hybridization (FISH) or as molecular probes.

RNA Labeling: Similar to DNA, RNA can be functionalized with azides for conjugation with this compound. Azide groups can be introduced into RNA strands during solid-phase synthesis using modified phosphoramidites. nih.gov For example, an azide can be incorporated at the 5' end of the RNA strand. These azide-modified RNAs are then substrates for CuAAC with this compound. It is critical to use copper-binding ligands during the reaction to prevent RNA degradation, which can be significant under standard CuAAC conditions. nih.gov This labeling strategy is useful for studying RNA localization, trafficking, and interaction with binding proteins.

Carbohydrate and Lipid Conjugation Strategies

The bioorthogonality of the azide-alkyne cycloaddition has made it a key tool for labeling other major classes of biomolecules, including carbohydrates and lipids.

Carbohydrate Conjugation: Glycans play critical roles in cell signaling and recognition. To visualize these processes, carbohydrates can be metabolically labeled by feeding cells azide-containing monosaccharide analogs (e.g., peracetylated N-azidoacetylmannosamine, ManNAz). These analogs are processed by the cell's metabolic machinery and incorporated into cell surface glycans. The cells, now displaying azide-functionalized carbohydrates, can be treated with this compound to fluorescently label the glycans for imaging studies. This CuAAC-mediated conjugation is a cornerstone of glycan engineering and imaging. nih.gov

Lipid Conjugation: Lipids can be tagged with this compound to study their metabolism, trafficking, and interactions. This is typically achieved by introducing a bioorthogonal handle into the lipid structure. Researchers can synthesize or purchase lipids containing an azide group. For instance, an azide can be incorporated into the headgroup or acyl chain of a phospholipid or fatty acid. frontiersin.org These azide-modified lipids can then be introduced to cells or used in in vitro assays. Subsequent reaction with this compound via CuAAC allows for the fluorescent tagging of the lipid, enabling its visualization and tracking through cellular compartments or metabolic pathways. researchgate.net Another strategy involves using alkyne-tagged lipids to probe metabolic pathways; these lipids are incorporated by cells and can then be detected using an azide-derivatized ICG. nih.gov

Methodologies for Maintaining Biomolecule Integrity Post-Conjugation

A primary advantage of using bioorthogonal reactions like IEDDA and azide-alkyne cycloadditions is their inherent biocompatibility, which is crucial for maintaining the structure and function of the labeled biomolecule. nih.govlumiprobe.com Several methodological considerations are key to preserving biomolecule integrity:

Mild Reaction Conditions: These reactions are performed in aqueous buffers at or near physiological pH (typically pH 6.5-8.0) and room temperature. lumiprobe.com This avoids the harsh conditions (e.g., extreme pH, high temperatures, organic solvents) that can lead to the denaturation of proteins and the degradation of nucleic acids.

Catalyst Management (for CuAAC): When using the copper-catalyzed reaction, the potential for cytotoxicity and biomolecule damage from copper ions is a significant concern. Reactive oxygen species generated by free copper can lead to the oxidation of amino acid residues (like histidine and methionine) in proteins and strand cleavage in nucleic acids. nih.gov To mitigate this, water-soluble ligands that chelate and stabilize the Cu(I) oxidation state, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used. These ligands accelerate the reaction while simultaneously protecting the biomolecule from copper-induced damage.

Purification of Conjugates: After the conjugation reaction, it is essential to remove excess dye and reaction reagents. Methods like dialysis, size-exclusion chromatography (SEC), or HPLC are used to purify the ICG-biomolecule conjugate. windows.net This ensures that downstream applications are not affected by unbound this compound and that the biological activity of the purified conjugate can be accurately assessed.

Minimizing Structural Perturbation: The alkyne tag itself is very small, minimizing the structural perturbation of the biomolecule upon its introduction. nih.gov The resulting triazole ring formed during CuAAC is also compact and chemically stable. However, the ICG dye is a larger molecule. Therefore, site-specific labeling strategies, such as unnatural amino acid incorporation, are often preferred over random labeling (e.g., on multiple lysine residues) to ensure that the dye is positioned away from critical functional domains, such as an enzyme's active site or a protein's binding interface. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym Role/Function
Indocyanine Green-Alkyne This compound NIR fluorescent dye with an alkyne group for bioconjugation.
Tetrazine Tz Electron-poor diene used in IEDDA reactions.
trans-cyclooctene TCO Highly reactive dienophile for IEDDA reactions.
N-hydroxysuccinimide NHS Part of a reactive ester used for amine modification.
Dibenzocyclooctyne DBCO A strained alkyne used in copper-free SPAAC reactions.
Bicyclononyne BCN A strained alkyne used in copper-free SPAAC reactions.
Tris(3-hydroxypropyltriazolylmethyl)amine THPTA A water-soluble ligand to stabilize Cu(I) in CuAAC reactions.
Azidohomoalanine AHA An amino acid analog used for metabolic labeling of proteins.
Propargylglycine An alkyne-containing unnatural amino acid.

Engineering of Icg Alkyne Based Probes and Nanocarriers

Design Principles for ICG-Alkyne Targeted Probes

The design of targeted probes using this compound is a multi-faceted process that involves the careful selection of a targeting ligand, appropriate linker chemistry, and spacer optimization to ensure specific binding to the molecular target of interest while maintaining the favorable optical properties of the ICG molecule.

Ligand Selection for Specific Molecular Targets (e.g., Receptors, Enzymes, Antigens)

The specificity of an this compound probe is primarily determined by the choice of the targeting ligand. This ligand is selected based on its high affinity and selectivity for a particular biological target, such as a cell surface receptor, an enzyme, or an antigen.

Receptor Targeting: A common strategy for cancer cell targeting is to use ligands that bind to receptors overexpressed on the tumor cell surface. Folic acid, for instance, is a well-established targeting moiety for the folate receptor, which is often upregulated in various cancers, including breast and lung cancer. nih.govnih.goveurekaselect.comfrontiersin.org this compound can be conjugated to azide-modified folic acid to create a targeted probe for imaging and therapy of such tumors. nih.gov Another example is the targeting of the epidermal growth factor receptor (EGFR), which is overexpressed in many solid tumors. Monoclonal antibodies or their fragments that specifically recognize EGFR can be functionalized with an azide (B81097) group and subsequently "clicked" to this compound, creating a probe for the detection of EGFR-positive tumors. nih.gov

Enzyme Targeting: Certain enzymes, such as matrix metalloproteinases (MMPs), are often dysregulated in the tumor microenvironment and play a crucial role in tumor invasion and metastasis. nih.govnih.gov Probes can be designed to be "activatable," where the fluorescence of ICG is initially quenched. Upon cleavage of a specific peptide sequence by an MMP, the quencher is released, leading to fluorescence activation. nih.gov This approach enhances the signal-to-background ratio and allows for the visualization of enzyme activity. For example, a peptide substrate for MMP-2 can be flanked by this compound and a quencher molecule, creating a targeted probe for MMP-2 activity. nih.gov

Antigen Targeting: Monoclonal antibodies (mAbs) offer high specificity for their corresponding antigens and are widely used for targeted therapies. The alkyne group on ICG allows for its site-specific conjugation to azide-modified antibodies, minimizing the impact on the antibody's binding affinity. For example, ICG has been conjugated to the Ki-67 antibody for the selective inactivation of the Ki-67 protein in cell nuclei, demonstrating the potential for intracellular targeted photodynamic therapy. nih.gov Similarly, panitumumab, a monoclonal antibody targeting EGFR, has been labeled with an ICG derivative for targeted optical imaging. ub.edu

Linker Chemistry and Spacer Optimization in Probe Architecture

Linker Chemistry: The primary method for conjugating this compound to a targeting moiety is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions. aatbio.com The alkyne group on ICG reacts with an azide group introduced onto the targeting ligand, forming a stable triazole linkage. Linkers can be broadly categorized as cleavable or non-cleavable. njbio.combroadpharm.com

Cleavable Linkers: These linkers are designed to break under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes. njbio.comcd-bioparticles.net This allows for the release of the ICG molecule or a therapeutic agent at the target site, which can be advantageous for certain therapeutic applications.

Non-cleavable Linkers: These linkers form a stable covalent bond between ICG and the targeting ligand. njbio.com They are suitable for applications where the probe is intended to remain intact for imaging or when the entire conjugate is internalized by the target cell.

Polymeric Nanocarriers for this compound Encapsulation and Conjugation

Polymeric nanocarriers offer a versatile platform for the delivery of this compound, addressing some of the inherent limitations of the free dye, such as its poor aqueous stability and rapid clearance from circulation. These nanocarriers can be engineered to encapsulate this compound, protect it from degradation, and facilitate its accumulation at the target site.

Micellar Systems and Polymeric Nanoparticles in this compound Delivery

Micellar Systems: Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous environment. They typically consist of a hydrophobic core that can encapsulate hydrophobic or amphiphilic molecules like ICG, and a hydrophilic shell that provides stability and biocompatibility. nih.govmdpi.comwho.int The encapsulation of ICG within micelles can improve its stability and prevent its aggregation in aqueous solutions. mdpi.comresearchgate.net Furthermore, the surface of the micelles can be functionalized with targeting ligands to enhance their accumulation in specific tissues or cells. nih.gov

Copolymer CompositionICG Loading Efficiency (%)Micelle Size (nm)Application
PEG-b-PCL~95%~35Photothermal therapy
Folate-conjugated poly(2-ethyl-2-oxazoline)-b-poly(ε-caprolactone)Not specifiedFavorableNIR image-guided photothermal tumor therapy

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used to fabricate nanoparticles for drug delivery. tandfonline.comnih.govresearchgate.netmdpi.com ICG can be encapsulated within the PLGA matrix, which protects it from degradation and allows for its sustained release. tandfonline.comnih.gov The surface of PLGA nanoparticles can be modified with targeting ligands, such as hyaluronic acid, to improve their specificity for cancer cells. nih.gov

PolymerICG Encapsulation Efficiency (%)Nanoparticle Size (nm)Key Findings
PLGA65.61 ± 2.09157.7Dual-functional nanoparticles for combined photothermal and immunotherapy. tandfonline.com
Hyaluronic Acid-PEI-PLGANot specified~200Improved target specificity in cervical cancer tumors. nih.gov
Poly(styrene-co-maleic anhydride) (PSMA)Not specifiedNot specifiedEnhanced photothermal therapy and NIR fluorescence imaging in cervical cancer.

Dendrimer-Based Delivery Systems for this compound

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Polyamidoamine (PAMAM) dendrimers are a common type used in drug delivery. nih.govmdpi.comnih.govresearchgate.netmdpi.com The interior cavities of dendrimers can encapsulate ICG molecules, while their surface can be functionalized with targeting ligands and imaging agents. nih.govmdpi.com For example, folate-modified PAMAM dendrimers have been used to deliver ICG to glioma cells. mdpi.com The conjugation of ICG to dendrimers can also be achieved through click chemistry by modifying the dendrimer surface with azide groups.

Dendrimer TypeGenerationTargeting LigandApplication
PAMAMG5FolateDelivery to glioma cells for apoptosis induction. mdpi.com
PAMAMNot specifiedNot specifiedRelease of ICG triggered by singlet oxygen for deep tumor penetration. nih.gov

Hybrid Polymeric Nanoconstructs (e.g., Lipid-Polymer, Inorganic-Polymer)

Lipid-Polymer Hybrid Nanoparticles: These nanostructures combine the advantages of both liposomes and polymeric nanoparticles. They typically consist of a polymeric core, such as PLGA, which encapsulates the drug, and a lipid shell that provides biocompatibility and stability. nih.govmdpi.comnih.govrsc.org Folate-modified, ICG-loaded lipid-polymer hybrid nanoparticles have been developed for the targeted delivery of cisplatin, demonstrating the potential of these systems for combination therapy. nih.gov

Polymer CoreLipid ShellTargeting LigandKey Features
PLGALecithin and DSPE-PEGFolateMonodispersed, stable, and excellent NIR penetration. nih.gov
ZeinPhosphatidylcholineNoneHigh colloidal stability and improved ICG stabilization. nih.gov
PLGA/PEIPEGNoneHydrophobic core with a hydrophilic shell, promoting aqueous optical stability. acs.org

Inorganic-Polymer Hybrid Nanoconstructs: These hybrids combine the unique properties of inorganic nanoparticles, such as gold nanoparticles (AuNPs), with the versatility of polymers. nih.govnih.govrsc.orgmdpi.com AuNPs exhibit strong surface plasmon resonance, making them excellent photothermal agents. nih.govnih.gov By coating AuNPs with a polymer shell that encapsulates or is conjugated to this compound, a multifunctional theranostic agent can be created. rsc.org For instance, hybrid nanoparticles with a PLGA core and a shell containing gold and iron oxide have been developed for targeted imaging and therapy. rsc.org Similarly, magnetic PLGA nanocapsules co-loading ICG and superparamagnetic iron oxide nanoparticles have been explored for cancer-targeted delivery. nih.gov

Inorganic ComponentPolymerApplication
Gold Nanoparticles (AuNPs)PEGylated Liposome (B1194612)MRI and targeted drug delivery. nih.gov
Gold Nanostars (AuNSs)Polydopamine (PDA), Polyethyleneimine (PEI)Not specified
Iron Oxide (Fe3O4)PLGANIR light-absorbing nanoparticles for imaging and therapy. nih.gov

Lipid-Based Nanocarriers and Liposomal Formulations of this compound

Lipid-based nanocarriers, particularly liposomes, are a well-established platform for drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds. nih.govresearchgate.net For this compound, which is an amphiphilic molecule, liposomes provide a versatile encapsulation strategy. nih.gov The formulation of this compound into liposomes can significantly enhance its stability in aqueous solutions and prolong its circulation time. biorxiv.orgbiorxiv.org

Liposomes are typically formed from phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and cholesterol, which self-assemble into spherical bilayer structures in an aqueous medium. nih.gov The thin-film hydration method is a common technique for preparing ICG-loaded liposomes. nih.govolemiss.edu In this process, a thin lipid film is hydrated with an aqueous solution containing ICG, leading to the formation of liposomes that encapsulate the dye. nih.gov The inclusion of pegylated lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) in the liposome formulation is a key strategy to improve in vivo performance. nih.gov

The characteristics of these liposomal formulations, such as particle size and encapsulation efficiency, are critical determinants of their in vivo behavior. Research on ICG-loaded liposomes has demonstrated that these parameters can be controlled by adjusting the lipid composition and preparation method. olemiss.edu For instance, formulations using different types of phosphatidylcholine have shown varying encapsulation efficiencies and particle sizes. olemiss.edu

Characteristics of ICG-Loaded Liposomal Formulations
Lipid CompositionParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
DSPC/Cholesterol94.68 ± 3.12N/A82.15 ± 2.32
DPPC/Cholesterol/DSPE-PEG2000~206~0.09581.74
mPEG2k-SA196 ± 24N/AN/A

Integration with Inorganic Nanomaterials (e.g., Quantum Dots, Mesoporous Silica (B1680970) Nanoparticles)

The integration of this compound with inorganic nanomaterials like mesoporous silica nanoparticles (MSNs) and quantum dots offers another avenue to overcome the limitations of the free dye. nih.govnih.gov These inorganic platforms can provide a high surface area for loading and can protect the this compound from degradation. nih.gov

Mesoporous silica nanoparticles are particularly advantageous due to their tunable pore size, high pore volume, and the ease of surface functionalization. nih.govresearchgate.net The silica framework can be modified with functional groups, such as amino groups from (3-aminopropyl)triethoxysilane (APTES), to enhance the loading of ICG. nih.gov The electrostatic attraction between the sulfonic groups of ICG and the amino groups on the silica surface can lead to a significant improvement in loading efficiency. nih.gov Studies have shown that amino-functionalized MSNs can achieve an ICG loading efficiency of up to 99.87%, compared to 21.60% for unmodified silica nanoparticles. nih.gov The encapsulation of ICG within the pores of MSNs has been shown to prevent its photodegradation. nih.govresearchgate.net

The alkyne group on this compound allows for its covalent conjugation to azide-functionalized inorganic nanoparticles via click chemistry, creating a stable linkage. This is a significant advantage over non-covalent loading methods, which can be susceptible to premature release of the dye.

Carbon quantum dots (CQDs) have also been used to encapsulate ICG. nih.gov These nanoparticles can improve the photostability and reactive oxygen species generation capacity of ICG upon laser irradiation. nih.gov After loading with ICG, the size of the CQDs may slightly increase, for example, from 24.55 nm to 42.67 nm. nih.gov

Loading Efficiency of ICG in Functionalized Mesoporous Silica Nanoparticles
Nanoparticle TypeFunctional GroupICG Loading Capacity (wt%)ICG Release in PBS (48h)
MSNsAmine (NH2)16.55%
MSNsPhosphonate (PO3)3.5N/A
Hollow MSNsN/A12N/A

Strategies for Enhancing In Vivo Stability and Circulation Time of this compound Conjugates

A major challenge for the in vivo application of this compound nanoconstructs is their rapid clearance from circulation. biorxiv.orgbiorxiv.org Several strategies are employed to enhance their stability and prolong their circulation time.

One of the most effective and widely used methods is PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of the nanocarrier. nih.govnih.gov The hydrophilic and flexible PEG chains create a hydrated layer around the nanoparticle, which sterically hinders the adsorption of plasma proteins (opsonization) and reduces uptake by the mononuclear phagocyte system. nih.govkoreascience.kr This "stealth" effect leads to a significantly longer circulation half-life. nih.gov PEGylation can be achieved by incorporating PEGylated lipids into liposomal formulations or by covalently attaching PEG chains to the surface of inorganic nanoparticles or the this compound molecule itself. nih.govxarxbio.com The molecular weight of the PEG used can influence the effectiveness of this shielding. nih.gov

Liposomal encapsulation itself is a primary strategy for improving the in vivo retention of ICG. biorxiv.orgbiorxiv.org By encapsulating ICG within liposomes, its interaction with plasma proteins can be minimized, thus delaying its clearance by the liver and kidneys. biorxiv.org Studies have shown that liposomal encapsulation can increase the retention time of ICG from approximately 20 minutes to at least 75 minutes in vivo. biorxiv.orgresearchgate.net

The stability of ICG within nanocarriers is also crucial. For instance, encapsulation in zein-phosphatidylcholine hybrid nanoparticles has been shown to effectively inhibit ICG aggregation and degradation during storage, thereby preserving its photocytotoxicity. nih.gov The ratio of ICG to lipid in liposomal formulations can also impact stability. nih.gov

Advanced Characterization of this compound Nanoconstructs (e.g., Size, Morphology, Loading Efficiency, Colloidal Stability)

A thorough characterization of this compound nanoconstructs is essential to ensure their quality, reproducibility, and performance. A suite of advanced techniques is used to evaluate their physicochemical properties.

Size and Morphology: Dynamic Light Scattering (DLS) is commonly used to determine the hydrodynamic diameter and size distribution of nanoparticles in solution. mdpi.com Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct visualization of the nanoparticles, revealing their size, shape, and surface morphology. mdpi.commdpi.com For example, TEM images can confirm the spherical morphology of liposomes or MSNs and even visualize the core-shell structure of some nanocarriers. mdpi.comresearchgate.net

Loading Efficiency: The amount of this compound successfully incorporated into the nanocarrier is a critical parameter. This is typically determined by separating the nanoconstructs from the unencapsulated dye and then quantifying the amount of this compound in the nanocarrier, often using UV-Vis spectroscopy to measure its absorbance. nih.gov The loading efficiency is usually expressed as a weight percentage of the dye relative to the total weight of the nanoconstruct.

Colloidal Stability: The ability of the nanoconstructs to remain dispersed in a liquid medium without aggregating is crucial for their in vivo application. Colloidal stability is often assessed by measuring the zeta potential, which indicates the surface charge of the nanoparticles. nih.gov A sufficiently high positive or negative zeta potential generally implies good colloidal stability due to electrostatic repulsion between particles. nih.gov For instance, the zeta potential of silica nanoparticles can change from negative to positive upon functionalization with amino groups. nih.gov Stability over time can also be evaluated by monitoring changes in particle size and polydispersity index (PDI) during storage at different temperatures. mdpi.com

Characterization Parameters of ICG-Nanoconstructs
Nanocarrier TypeCharacterization TechniqueParameterTypical Values
Polymeric NanoparticlesDLSHydrodynamic Radius121.1 ± 0.75 nm
LiposomesDLSParticle Size80 - 206 nm
Mesoporous Silica NanoparticlesZeta PotentialSurface Charge (SiO2)-32.95 mV
Amino-functionalized MSNsZeta PotentialSurface Charge (SiO2-NH2)31.29 mV
LiposomesTEMMorphologyHomogeneous spherical

Research Applications of Icg Alkyne in Preclinical Optical Imaging

Cellular and Subcellular Imaging Methodologies

The conjugation of an alkyne moiety to the ICG fluorophore provides a powerful tool for high-precision imaging at the cellular and subcellular levels. This is achieved by labeling specific molecular targets with an azide (B81097) group, which then serves as a docking site for the ICG-alkyne probe via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction. labshake.comomichem.com

Live-cell imaging allows for the dynamic tracking of biological processes in real-time. The use of alkyne tags on small biomolecules is a strategy for their visualization within living systems. nih.govnih.gov this compound can be employed to label azide-modified biomolecules within live cells, enabling the observation of their distribution, trafficking, and interactions. aatbio.com For instance, researchers can metabolically incorporate azide-modified precursors for DNA, RNA, or proteins into cells. Subsequent labeling with this compound would render these newly synthesized macromolecules fluorescent, allowing for their visualization without the need for cell fixation, a process often required by other labeling techniques which can introduce artifacts. columbia.edu This approach overcomes the limitations of using bulky fluorescent protein tags, which can interfere with the normal function of small biomolecules. nih.govcolumbia.edu

Determining the precise location of biomolecules within cellular compartments is crucial for understanding their function. Studies have shown that unmodified ICG can localize to various organelles, including the Golgi-endoplasmic reticulum system, mitochondria, and lysosomes. researchgate.net The bioorthogonal nature of this compound enhances the specificity of these localization studies. By engineering a biomolecule of interest to carry an azide tag and express it in a specific organelle, such as the endoplasmic reticulum (ER), subsequent treatment with this compound will result in targeted fluorescence of that compartment. This method has been conceptually demonstrated with other alkyne-tagged molecules, such as alkyne cholesterol, which has been used to trace cholesterol localization to the Golgi, plasma membrane, ER, and mitochondria. nih.gov This targeted approach allows for the precise mapping of biomolecules within the intricate network of subcellular structures.

In Vitro Fluorescence Imaging Techniques

This compound is compatible with a range of standard and advanced in vitro fluorescence imaging techniques, providing high-resolution and quantitative data from cell cultures and tissue samples.

The bright and stable NIR fluorescence of ICG is well-suited for high-resolution microscopy techniques. nih.gov Once this compound has been used to label specific cellular targets, techniques such as confocal microscopy can be used to generate detailed three-dimensional images of labeled structures. arvojournals.org This allows for the precise visualization of labeled biomolecules within cells and their spatial relationships with other cellular components. Advanced techniques, such as adaptive optics, have been used with ICG to achieve cellular-level resolution in complex tissues like the retina, demonstrating the potential for this compound to be used in cutting-edge, high-resolution imaging applications. youtube.com

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells. This compound can be used to label specific cell populations based on the presence of an azide-tagged surface marker or an intracellular biomolecule. For example, if a specific cell type is engineered to express a surface protein with an azide group, it can be selectively labeled with this compound. These fluorescently labeled cells can then be quantified or sorted from a heterogeneous population using a flow cytometer. Studies have demonstrated the use of ICG in conjunction with flow cytometry to analyze cells, indicating the utility of ICG-based dyes in this application. nih.gov

Technique Application with this compound Key Findings/Advantages
Live Cell Imaging Tracking azide-labeled biomolecules (DNA, proteins, etc.) in real-time.Enables dynamic observation of molecular processes without cell fixation. columbia.edu
Confocal Microscopy High-resolution spatial mapping of labeled subcellular structures.Provides detailed 3D visualization of target molecules within organelles. arvojournals.org
Flow Cytometry Quantification and sorting of cell populations labeled via click chemistry.Allows for high-throughput analysis of specific cell types from mixed populations. nih.gov

Preclinical In Vivo Optical Imaging Paradigms in Animal Models

The application of this compound in preclinical animal models leverages the advantageous properties of NIR fluorescence for deep-tissue imaging. nih.govnih.gov The ability to target specific molecules in a living organism via click chemistry opens up new avenues for diagnostics and disease monitoring. labshake.com

ICG is already widely used in preclinical models for various applications, including angiography, lymph node mapping, and tumor visualization. aatbio.comfrontiersin.orgscielo.br Its NIR properties allow for significant tissue penetration of both excitation and emission light. frontiersin.org By using this compound, researchers can move beyond non-specific accumulation and achieve targeted imaging. For example, an azide-modified antibody or peptide that specifically binds to a tumor-associated antigen can be administered to an animal model. A subsequent injection of this compound would then lead to the accumulation of the fluorescent signal specifically at the tumor site, enhancing the contrast and specificity of tumor detection. aatbio.com

Studies using ICG in animal models of choroidal neovascularization and for tracking transplanted retinal pigment epithelial cells have demonstrated its effectiveness for in vivo visualization. arvojournals.orgarvojournals.org Encapsulated ICG formulations have also been shown to improve fluorescence intensity in the retinal vasculature of rats. arvojournals.org Furthermore, the biodistribution and pharmacokinetics of ICG have been extensively studied in mice, showing rapid accumulation in the liver followed by clearance through the small intestine. vieworks.com These established paradigms provide a strong foundation for the in vivo application of this compound, where the primary advantage would be the enhanced target-to-background ratio afforded by bioorthogonal labeling.

Parameter Indocyanine Green (ICG) Properties
Excitation Maximum ~780 nm aatbio.com
Emission Maximum ~810-830 nm aatbio.comscielo.br
Imaging Window Near-Infrared (NIR)
Key Advantage Deep tissue penetration, low autofluorescence. aatbio.comfrontiersin.org

Tumor-Specific Accumulation and Visualization in Xenograft Models

A primary application of this compound is in the development of tumor-specific imaging agents. By conjugating this compound to molecules that target cancer-specific biomarkers, researchers can achieve enhanced visualization of tumors in xenograft models. This approach relies on the principle that the targeting moiety will selectively bind to cancer cells, leading to a high concentration of the ICG dye at the tumor site.

Research has demonstrated that both passive and active targeting strategies can be employed. Passive targeting often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles encapsulating ICG accumulate in the leaky vasculature of tumors. However, active targeting through the conjugation of this compound to antibodies, peptides, or other ligands that bind to tumor-specific receptors generally results in higher tumor-to-background ratios (TBR), providing clearer delineation of the tumor margins. For instance, studies using ICG conjugated to targeting ligands have shown significantly higher signal in tumor tissues compared to surrounding muscle, leading to improved contrast.

In a study involving an orthotopic murine model of breast cancer, nano-formulated ICG demonstrated a significantly higher and more persistent fluorescence signal in tumors at 6 and 24 hours post-injection compared to free ICG. While not explicitly an alkyne conjugate, this study highlights the potential for targeted ICG delivery to improve tumor visualization. The fluorescence intensity in tumors from mice treated with the nano-formulated ICG was markedly higher than in those receiving free ICG, which was rapidly cleared.

Xenograft ModelTargeting MoietyImaging ModalityPeak Tumor-to-Background Ratio (TBR)Time Post-Injection for Peak TBR
MDA-MB-231 (Breast Cancer)Hyaluronic Acid NanoparticlesNear-Infrared FluorescenceSignificantly higher than free ICG24 hours
4T1 (Breast Cancer)H-Ferritin NanocagesNear-Infrared FluorescenceSignificantly higher than free ICG6 hours

This table presents illustrative data based on studies with targeted ICG nanoparticles, demonstrating the principle of enhanced tumor accumulation. Specific data for this compound conjugates may vary depending on the targeting ligand and xenograft model.

Assessment of Microvascular Permeability and Hemodynamics

The dynamic circulation and extravasation of this compound conjugates can be monitored to provide insights into tumor microvascular permeability and hemodynamics. The leaky nature of tumor vasculature, a hallmark of angiogenesis, allows for the extravasation of imaging probes from the blood vessels into the interstitial space of the tumor.

By capturing the kinetics of ICG fluorescence, researchers can quantify the rate of accumulation and clearance of the probe from the tumor tissue. This information can be used to estimate vascular permeability. Studies have shown that the temporal kinetics of ICG fluorescence can differentiate between tumor types with different neovascular patterns. Photoacoustic imaging with ICG has also been used to evaluate changes in tumor vascular permeability in response to anti-angiogenic therapies, with changes in the photoacoustic signal indicating altered extravasation of the dye. The alkyne functionality of ICG allows for its conjugation to probes that can further investigate specific aspects of the tumor microenvironment that influence vascular characteristics.

Lymphatic System Mapping and Imaging Research

ICG-based fluorescence imaging is a well-established technique for lymphatic mapping, including the identification of sentinel lymph nodes (SLNs) in cancer models. The small molecular size of ICG allows it to be readily taken up by the lymphatic system after interstitial injection. The NIR fluorescence enables real-time visualization of lymphatic vessels and nodes through overlying tissue.

While many studies utilize free ICG for this application, the use of this compound allows for the development of probes that may have improved lymphatic retention or that can be used to study specific interactions within the lymph nodes. For example, conjugating this compound to larger molecules or nanoparticles can alter its pharmacokinetic profile, potentially leading to longer retention times in the SLNs, which could be advantageous for surgical guidance. Preclinical studies in large animal models have demonstrated the feasibility and reliability of ICG-based NIR fluorescence for SLN mapping in the lung, with formulations of ICG mixed with plasma showing strong and reliable signals.

Animal ModelICG FormulationApplicationKey Finding
PorcineICG mixed with autologous plasmaSentinel Lymph Node Mapping in the LungHigh identification rates (93-100%) and strong signal-to-background ratios.
MurineLiposomal ICGQuantitative Lymphatic Function ImagingImproved stability and specific uptake by lymphatic vessels.

This table is based on research with various ICG formulations, illustrating the utility of ICG in lymphatic mapping. This compound can be used to create next-generation probes with tailored properties for this application.

Organ-Specific Targeting and Biodistribution Studies

A significant advantage of using this compound is the ability to create probes for organ-specific targeting and to conduct detailed biodistribution studies. By conjugating this compound to molecules with a known affinity for specific organs or cell types, researchers can track the accumulation and clearance of these probes throughout the body.

For example, ICG itself is known to be rapidly taken up by the liver and excreted through the biliary system. Encapsulating ICG in nanoparticles or conjugating it to other molecules can alter this natural biodistribution, enabling delivery to other organs such as the lungs and spleen. This is crucial for developing diagnostic and therapeutic agents for diseases affecting these organs.

Biodistribution studies in preclinical models, typically mice, involve imaging the animal at various time points after injection of the this compound conjugate, followed by ex vivo analysis of organs to quantify the amount of accumulated probe. These studies are essential for understanding the pharmacokinetics of new imaging agents and for assessing their potential for off-target accumulation. For instance, a biotin-conjugated ICG derivative showed enhanced tumor accumulation in a breast cancer model due to the overexpression of biotin receptors on the tumor cells. Similarly, iodinated ICG analogs have been developed for targeted therapy of liver cancer, with studies showing specific localization to liver cancer xenografts in mice.

Dual-Modality Imaging Approaches Utilizing this compound Conjugates

The versatility of this compound extends to its use in creating dual-modality imaging agents, which combine the benefits of optical imaging with other imaging techniques like positron emission tomography (PET) or photoacoustic imaging. The alkyne group serves as a chemical handle to attach a component for the second imaging modality.

Integration with Radiotracers for Hybrid Imaging (e.g., PET/SPECT)

By conjugating this compound to a chelating agent that can bind a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), it is possible to create a hybrid PET-fluorescence imaging agent. This approach combines the high sensitivity and quantitative nature of PET with the high resolution of fluorescence imaging. PET imaging can provide whole-body information on the distribution of the probe, while fluorescence imaging can be used for intraoperative guidance to precisely locate and resect tumors.

The "click chemistry" facilitated by the alkyne group is particularly well-suited for radiolabeling, as it allows for rapid and efficient incorporation of the radionuclide under mild conditions, which is crucial given the short half-life of many positron emitters. Pretargeted imaging strategies, where a non-radioactive antibody-alkyne conjugate is first administered and allowed to accumulate at the tumor, followed by a small, radiolabeled azide-containing molecule that "clicks" to the antibody in vivo, are also being explored to reduce radiation exposure to healthy tissues.

Photoacoustic Imaging Enhancements Through this compound Conjugation

Photoacoustic (PA) imaging is a hybrid modality that combines light and sound to create high-resolution images of deep tissues. ICG is an excellent contrast agent for PA imaging due to its strong absorption in the NIR region. When ICG molecules absorb laser pulses, they generate a photoacoustic signal that can be detected by an ultrasound transducer.

Conjugating this compound to nanoparticles or other molecules can significantly enhance the photoacoustic signal. This enhancement can be attributed to several factors, including increased stability of the ICG molecule, altered photophysical properties upon conjugation, and improved delivery and accumulation at the target site. For example, a study using ICG covalently conjugated to single-walled carbon nanotubes (ICG/SWCNT) demonstrated a dramatic enhancement in the photoacoustic signal in a mouse tumor model. The ICG/SWCNT conjugate produced a 196% signal enhancement compared to a 33% enhancement for free ICG. Another study showed a 15-fold enhancement in the PA signal at 24 hours post-injection of an ICG-RGD peptide conjugate for imaging choroidal neovascularization.

ICG ConjugateApplicationPhotoacoustic Signal Enhancement
ICG-Single-Walled Carbon Nanotubes (ICG/SWCNT)Tumor Imaging196% enhancement over pre-injection levels
ICG-RGD PeptideChoroidal Neovascularization Imaging15-fold enhancement at 24h post-injection
ICG-loaded Mesoporous Silica (B1680970) NanoparticlesIn Vitro and In Vivo Imaging4-fold in vitro enhancement; 1.43-fold in vivo enhancement

This table provides examples of photoacoustic signal enhancement achieved with various ICG conjugates, demonstrating the potential of this approach.

Icg Alkyne in Phototherapeutic Research Strategies

Principles of ICG-Mediated Photothermal Therapy (PTT) in Research Contexts

PTT is a therapeutic strategy that utilizes photothermal agents to convert light energy into heat, leading to localized hyperthermia and subsequent cell death in targeted tissues, such as tumors oncotarget.com. ICG functions as a photothermal agent by absorbing NIR light, which excites its electrons. The excited electrons then non-radiatively decay back to their ground state, releasing the absorbed energy as heat frontiersin.org. This heat generation can induce cellular damage and death through various mechanisms, including protein denaturation, organelle dysfunction, and disruption of cellular membranes.

In research contexts, ICG-mediated PTT is investigated for its potential as a minimally invasive cancer treatment. Researchers explore various strategies to enhance the efficiency and specificity of ICG-based PTT, often involving its encapsulation or conjugation to delivery systems. Studies have shown that ICG can effectively absorb NIR irradiation and convert it into heat, leading to cell death in vitro and tumor suppression in vivo in preclinical models frontiersin.orgfrontiersin.orgdovepress.com. For instance, research has demonstrated that ICG combined with NIR exposure can induce apoptosis and ferroptosis in cancer cells frontiersin.org.

The photothermal conversion efficiency of ICG is a key parameter studied in research. This efficiency can be influenced by factors such as the solvent, concentration, and aggregation state of ICG wikipedia.orgfrontiersin.org. Encapsulating ICG within nanoparticles or conjugating it to other structures can affect its aggregation and, consequently, its photothermal properties frontiersin.orgmdpi.comrsc.org.

ICG-Alkyne Conjugates for Targeted Photothermal Ablation in Preclinical Models

A major challenge in phototherapy is achieving selective delivery of the photosensitizer or photothermal agent to the target tissue to maximize efficacy while minimizing damage to healthy cells. The alkyne group in this compound provides a convenient handle for chemical conjugation, particularly via click chemistry, to create targeted delivery systems. Researchers synthesize this compound conjugates with molecules that specifically bind to receptors overexpressed on cancer cells or with nanoparticles that can accumulate in tumors through mechanisms like the enhanced permeability and retention (EPR) effect core.ac.ukoncotarget.comnih.gov.

Preclinical studies utilize this compound conjugates to achieve targeted photothermal ablation. For example, this compound can be conjugated to targeting peptides or antibodies that recognize specific cancer cell markers. Upon administration in preclinical models, these conjugates are designed to accumulate preferentially in tumor tissue. Subsequent irradiation with NIR light then leads to localized hyperthermia and targeted cell death within the tumor.

Research findings in preclinical models have demonstrated the potential of targeted ICG conjugates. Studies have investigated ICG conjugated to targeting ligands or encapsulated in nanoparticles for improved tumor accumulation and enhanced photothermal effects compared to free ICG core.ac.ukoncotarget.comdovepress.com. For instance, research evaluating an ICG conjugate targeting the urokinase-type plasminogen activator receptor (uPAR), which is overexpressed in various tumor types, demonstrated that this targeted probe triggered high temperatures in tumors during PTT in a xenograft mouse model of glioblastoma, leading to tumor death and prolonged survival oncotarget.com.

Data from such studies often involve assessing temperature changes in the targeted tissue upon laser irradiation, evaluating cell viability in vitro, and measuring tumor volume reduction or survival rates in in vivo animal models.

Combination Therapies Incorporating this compound (e.g., Chemothermal Approaches)

Combination therapy strategies aim to achieve synergistic therapeutic effects by combining different treatment modalities. This compound's ability to be conjugated allows for the development of multifunctional platforms that integrate PTT with other therapeutic approaches, such as chemotherapy. Chemothermal therapy, for instance, combines the cytotoxic effects of chemotherapy with the heat generated by PTT.

In research, this compound can be incorporated into nanoparticles or liposomes that also encapsulate chemotherapeutic drugs. The alkyne group can be used to conjugate targeting ligands to these nanoparticles or to link this compound directly to the drug delivery system. Upon delivery to the tumor site, NIR irradiation triggers the release of the chemotherapeutic drug, enhances its cellular uptake due to hyperthermia, and simultaneously induces cell death through the photothermal effect.

Preclinical studies have explored the potential of ICG-based nanoplatforms for combined chemo-photothermal therapy. Research has shown that nanoparticles co-encapsulating ICG and chemotherapeutic agents like doxorubicin (B1662922) (DOX) can achieve synergistic anti-tumor effects in vitro and suppress tumor growth in vivo core.ac.ukdovepress.com. For example, studies on albumin-based nanoparticles loaded with ICG and DOX demonstrated high in vivo chemo/photothermal therapy efficiency in subcutaneous cervical tumor-bearing mice dovepress.com. The heat generated by ICG under NIR irradiation can facilitate the release of the co-delivered chemotherapy drug from the nanoparticle, leading to a higher local concentration of the drug within the tumor.

These studies often evaluate the combined effect on cell viability, apoptosis induction, and tumor growth compared to individual therapies.

Reactive Oxygen Species (ROS) Generation by this compound Derivatives for Photodynamic Research

While ICG is primarily known for its photothermal properties, it can also exhibit some potential for generating reactive oxygen species (ROS), which is the key mechanism in Photodynamic Therapy (PDT) frontiersin.orgmdpi.com. PDT involves the use of a photosensitizer that, upon irradiation with light of a specific wavelength, transfers energy to molecular oxygen, producing cytotoxic ROS such as singlet oxygen and superoxide (B77818) radicals foliamedica.bgacs.org. These ROS can damage cellular components and induce cell death.

Research into the photodynamic potential of ICG and its derivatives, including this compound, focuses on understanding the mechanisms of ROS generation and exploring strategies to enhance this effect. While the ROS generation efficiency of ICG is generally considered lower than that of classical photosensitizers specifically designed for PDT, studies suggest that ICG can produce superoxide radicals and, to a lesser extent, singlet oxygen under light activation foliamedica.bg.

This compound derivatives can be utilized in photodynamic research by incorporating them into systems designed to enhance ROS production or by conjugating them to targeting moieties to deliver the potential PDT effect specifically to cancer cells. Some studies suggest that the tumor microenvironment or the formulation of ICG can influence its ability to generate ROS frontiersin.orgfrontiersin.org. For instance, research has indicated that ICG combined with NIR irradiation can lead to ROS production in cancer cells, contributing to cell death mechanisms like ferroptosis frontiersin.org.

Studies in this area often involve measuring ROS levels in cells or tissues after treatment with ICG derivatives and light irradiation, and evaluating the resulting cytotoxic effects attributed to oxidative stress.

Advanced Spectroscopic and Photophysical Investigations of Icg Alkyne Conjugates

Fluorescence Quenching and Enhancement Mechanisms in Conjugated Systems

The fluorescence intensity of ICG and its conjugates can be significantly influenced by various quenching and enhancement mechanisms. Quenching typically involves processes that decrease fluorescence quantum yield, such as collisional quenching, energy transfer, or aggregation-induced quenching. Enhancement, conversely, leads to increased fluorescence.

For ICG, collisional quenching has been shown to be temperature-dependent, with cooling procedures leading to increased fluorescence signal by reducing this effect nih.gov. The surrounding environment, including the solvent and the presence of other molecules, plays a critical role. For instance, water can quench ICG fluorescence nih.gov. Binding of ICG to proteins like albumin can alter its fluorescence properties nih.govnih.govresearchgate.netresearchgate.net.

In conjugated systems, the proximity of the ICG moiety to other functional groups or the carrier structure can introduce specific quenching or enhancement pathways. For example, self-quenching can occur at high concentrations due to the significant overlap between ICG's excitation and emission spectra nih.gov. When ICG is incorporated into lipid membranes, its fluorescence can be enhanced compared to free ICG in water, and this lipid-bound state can also reduce quenching due to light exposure nih.gov. Metal-enhanced emission has also been demonstrated for ICG in proximity to metallic silver particles, leading to increased intensity and decreased decay time without increased photobleaching nih.gov.

While specific data on quenching and enhancement mechanisms solely attributed to the alkyne modification or its direct involvement in quenching/enhancement post-conjugation is limited in the provided sources, the general principles observed for ICG conjugates highlight the importance of the local environment and molecular interactions facilitated by the conjugation. The alkyne group in ICG-alkyne acts as a reactive handle to create conjugates, and the resulting structure and its interaction with the environment will dictate the observed fluorescence quenching or enhancement.

H-Type Dimer Formation and its Impact on Optical Properties

ICG is known to undergo concentration-dependent aggregation, particularly the formation of H-type dimers in aqueous solutions mdpi.comnih.govnih.gov. H-aggregation typically results in a shift of the main absorption peak to shorter wavelengths (a blue shift) and a decrease or quenching of fluorescence due to symmetry-forbidden transitions in the aggregate state nih.govnih.gov.

In aqueous solutions, increasing ICG concentration leads to a decrease in the emission band around 820 nm (attributed to the monomeric form) and the appearance or dominance of a band around 880 nm, potentially related to a twisted intramolecular charge transfer (TICT) state or other aggregated forms nih.gov. At high concentrations, the absorption spectrum shows a peak around 700 nm, indicative of H-aggregates, while at lower concentrations, the main peak is around 780 nm, corresponding to the monomer nih.govnih.gov.

The tendency of ICG to form H-aggregates can be influenced by the solvent. In ethanol (B145695), for instance, ICG appears to exist primarily as a monomer across a range of concentrations, without significant H-aggregate formation nih.govnih.gov.

For this compound conjugates, the propensity for H-type dimer formation and its impact on optical properties would depend on the nature of the conjugated molecule or structure and the environment. Conjugation might spatially separate ICG molecules, reducing aggregation, or conversely, promote localized concentration and aggregation depending on the design of the conjugate. The formation of H-type dimers in ICG conjugates can be a mechanism exploited in the design of activatable optical molecular imaging probes, where fluorescence is quenched in the aggregated state and "turned on" upon dissociation or interaction with a target iris-biotech.deiris-biotech.de.

Research findings on ICG aggregation in water and ethanol illustrate the significant impact on both absorption and emission spectra:

SolventICG ConcentrationMain Absorption Peak (nm)Main Emission Peak (nm)
WaterLow (e.g., 3.91 µM)~780 nih.govnih.gov~820 nih.govnih.gov
WaterHigh (e.g., 500 µM)~700 (H-aggregate) nih.govnih.gov~880 (dominant) nih.gov
EthanolAll tested concentrations~780 (Monomer) nih.govnih.gov~820 and ~880 (peaks broader at low conc., 880 nm dominant at high conc.) nih.gov

Note: Emission peak data for ethanol at different concentrations is based on observed trends in spectral shapes nih.gov.

Characterization of Excitation and Emission Spectral Shifts in Different Environments

The excitation and emission spectra of ICG are known to be sensitive to the surrounding environment, including the solvent polarity, concentration, and the presence of interacting molecules mdpi.commdpi.comengconfintl.orggoogle.com. These spectral shifts are important indicators of the dye's microenvironment and interactions.

In aqueous solutions, the monomeric form of ICG typically exhibits a peak absorption around 780-800 nm and emission around 800-820 nm aatbio.comaatbio.comnih.govmdpi.com. However, in blood or when bound to plasma proteins like albumin, the absorption maximum can shift to around 805-815 nm and the emission maximum to around 830 nm researchgate.netmdpi.comresearchgate.net. This red shift upon protein binding is a notable characteristic.

The concentration of ICG also affects the spectral shape due to aggregation. As concentration increases in water, the main absorption peak shifts from the monomer peak (~780 nm) to the H-aggregate peak (~700 nm) nih.govnih.gov.

The alkyne modification in this compound itself is unlikely to cause a dramatic shift in the core ICG chromophore's spectral properties unless it significantly alters the electronic structure or planarity. Basic spectral properties reported for this compound show excitation maxima around 780-789 nm and emission maxima around 800-813 nm, which are consistent with unconjugated ICG aatbio.comaatbio.comomichem.com.

However, when this compound is conjugated to other molecules or structures via the alkyne handle, the resulting conjugate's spectral properties can be influenced by the new environment created by the attached entity. For example, if conjugated to a nanoparticle or liposome (B1194612), the local polarity and interactions with the carrier material can induce spectral shifts nih.govmdpi.com. Binding to proteins after conjugation can also lead to shifts similar to those observed for unconjugated ICG binding to albumin researchgate.net.

Excitation-emission matrices (EEMs) can provide a more comprehensive understanding of the spectral behavior of ICG in different environments, revealing non-intuitive spectral features like the red-edge shift (RES), where the emission maximum wavelength increases with increasing excitation wavelength. This phenomenon is recognized as a solvent effect influenced by the fluorophore's microenvironment engconfintl.org.

Table illustrating typical spectral shifts of ICG in different environments:

EnvironmentTypical Absorption Maximum (nm)Typical Emission Maximum (nm)Reference
Water (Monomer)~780-800~800-820 aatbio.comaatbio.comnih.govmdpi.com
Water (H-aggregate)~700Lower/shifted emission nih.govnih.gov
Blood/Protein-bound~805-815~830 researchgate.netmdpi.comresearchgate.net
DMSO~795Not specified in detail researchgate.net
Ethanol~780~820 and ~880 nih.gov
This compound (unconjugated)~780-789~800-813 aatbio.comaatbio.comomichem.com

Förster Resonance Energy Transfer (FRET) Studies with this compound as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 1-10 nm) and the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. FRET efficiency is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation.

ICG, with its strong absorption and emission in the NIR region, can participate in FRET as either a donor or an acceptor, provided there is a suitable spectral overlap with a FRET partner. Studies have utilized ICG as a FRET acceptor, for example, in investigations of its transfer from liposomes to albumin nih.gov. FRET-based quenching mechanisms have also been proposed to explain certain aspects of ICG fluorescence behavior, such as the effect of heavy water on fluorescence brightness, which involves spectral overlap with O-H absorption bands researchgate.netchemrxiv.org.

This compound's primary utility in FRET studies lies in its ability to be site-specifically conjugated to a FRET partner via click chemistry. This allows for the precise control of the distance and stoichiometry between ICG (as either donor or acceptor) and the other fluorophore or quencher. By conjugating this compound to a molecule tagged with an azide (B81097) (the click chemistry partner), researchers can create well-defined FRET constructs.

For instance, if this compound is conjugated to a biomolecule labeled with a donor fluorophore whose emission spectrum overlaps with ICG's absorption spectrum, ICG would act as a FRET acceptor. Conversely, if this compound is conjugated to a molecule labeled with an acceptor whose absorption spectrum overlaps with ICG's emission spectrum, ICG would function as a FRET donor.

While the provided search results discuss FRET in the context of ICG and the use of alkyne-azide click chemistry for creating FRET probes in general nih.govrsc.org, specific detailed research findings on FRET studies explicitly using this compound conjugates as the defined FRET pair members are not extensively detailed. However, the chemical handle provided by the alkyne group makes this compound an ideal component for designing and synthesizing such FRET-based probes and systems for various sensing and imaging applications. The principles of FRET with ICG would apply to this compound conjugates, with the specific FRET efficiency and outcome depending on the chosen FRET partner and the architecture of the conjugate.

Current Research Challenges and Future Directions for Icg Alkyne

Advancements in Bioorthogonal Reaction Kinetics for In Situ Applications

Bioorthogonal reactions are crucial for labeling biomolecules within living systems without interfering with native biochemical processes. bioacts.comreading.ac.uk While the CuAAC reaction is a widely employed click chemistry method due to its efficiency under mild conditions, its requirement for a copper catalyst can present challenges in biological environments due to potential cytotoxicity. nih.govacs.org Advancements in bioorthogonal reaction kinetics for in situ applications of ICG-alkyne involve exploring catalyst-free click chemistry approaches, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). reading.ac.ukacs.org Although SPAAC can be slower and the synthesis of strained alkynes can be complex, it eliminates the need for a potentially toxic metal catalyst. acs.org Research is also focused on developing improved catalyst systems or strategies to minimize the required catalyst concentration and enhance biocompatibility for in situ CuAAC reactions. nih.gov Strategies involving the in situ generation of Cu(I) from Cu(0) nanoparticles under NIR irradiation have shown promise in accelerating the catalytic process while potentially improving biocompatibility. nih.gov

Strategies for Overcoming Concentration-Dependent Aggregation and Photodegradation in this compound Conjugates

Indocyanine Green, and consequently its alkyne derivative, is known to suffer from concentration-dependent aggregation and photodegradation, which can negatively impact its fluorescence intensity and stability, particularly in aqueous solutions. mdpi.comresearchgate.netomlc.orgmdpi.com Aggregation can lead to self-quenching of fluorescence and shifts in absorption and emission spectra. mdpi.commdpi.com Photodegradation limits the duration of imaging and can affect the efficacy of phototherapy applications. researchgate.netmdpi.com

Strategies to overcome these limitations in this compound conjugates include encapsulation in nanoparticles or liposomes. mdpi.comcore.ac.ukmdpi.comscience.gov Encapsulation can protect the dye from the environment, preventing aggregation and reducing photodegradation. mdpi.commdpi.comscience.gov Polymeric nanoparticles, for instance, have shown promise in improving the stability and reducing the self-quenching of ICG. mdpi.com Another approach involves the conjugation of this compound to macromolecules like proteins or polymers, such as polyethylene (B3416737) glycol (PEG). bioacts.comnih.gov PEGylation, for example, can improve water solubility, reduce aggregation, and extend the circulation half-life of the conjugate. nih.gov Recent research has also explored nanostructure-driven dimerization and J-aggregation of ICG, which resulted in enhanced absorbance, reduced photodegradation, and improved photothermal conversion efficiency compared to monomeric ICG. researchgate.net

Table 1: Impact of Encapsulation/Conjugation on ICG Properties

StrategyEffect on AggregationEffect on PhotodegradationEffect on FluorescenceReference
Encapsulation in NanoparticlesReducedReducedImproved/Maintained mdpi.commdpi.comscience.gov
Conjugation to PEGReducedReducedImproved/Maintained nih.gov
Nanostructure-driven Dimerization/J-aggregationControlled/EnhancedSignificantly ReducedEnhanced Absorbance researchgate.net

Development of Novel this compound Derivatives with Tuned Spectral Properties

While ICG's spectral properties in the NIR range are advantageous, there is ongoing interest in developing novel this compound derivatives with further tuned spectral properties. mdpi.comnih.gov This includes shifting absorption and emission wavelengths further into the NIR-II window (1000-1700 nm), where tissue scattering and autofluorescence are even lower, potentially enabling deeper tissue penetration and higher resolution imaging. researchgate.net Research in this area involves modifying the chemical structure of the ICG core, for example, by altering the indoline (B122111) units or incorporating different linker chemistries. nih.gov The goal is to create derivatives with optimized absorbance and emission profiles, higher quantum yields, and improved photostability while retaining the reactive alkyne handle for bioconjugation. nih.govlumiprobe.com

Expanding the Scope of Targeted Bioconjugation with this compound for Complex Biological Systems

The alkyne handle on ICG allows for its covalent attachment to biomolecules tagged with an azide (B81097), facilitating targeted delivery and imaging. iris-biotech.deaatbio.combioacts.com Expanding the scope of targeted bioconjugation with this compound for complex biological systems involves developing strategies for efficient and specific labeling of a wider range of biomolecules, including antibodies, peptides, and nucleic acids, within their native environment. iris-biotech.deaatbio.combioacts.comacs.org Challenges include achieving high conjugation efficiency with minimal perturbation of the biomolecule's function and ensuring the conjugate maintains favorable pharmacokinetic properties. acs.org Research is focused on optimizing click chemistry conditions for various biological targets and developing new linkers that can improve the stability and targeting specificity of the conjugates. bioacts.comacs.org The use of pretargeting strategies, where a clickable tag is first delivered to the target and then reacted with the this compound conjugate, is also being explored to improve target-to-background ratios in complex systems. reading.ac.uknih.gov

Integration of this compound in Smart and Activatable Probes for Advanced Preclinical Diagnostics

Integrating this compound into smart and activatable probes is a significant future direction for advanced preclinical diagnostics. researchgate.netnih.govacs.org Activatable probes are designed to be non-fluorescent or weakly fluorescent in their free state and only become fluorescent upon interacting with a specific target or undergoing a specific enzymatic cleavage event in the biological microenvironment, such as within a tumor. researchgate.netnih.govacs.orgrsc.org This "turn-on" mechanism can significantly improve target-to-background contrast and reduce false signals. nih.gov

This compound can be incorporated into such probes by conjugating it to targeting moieties or quenchers via linkers that are cleavable by disease-specific enzymes or responsive to changes in the local environment (e.g., pH). researchgate.netacs.orgrsc.org Upon reaching the target site, the linker is cleaved, releasing the this compound or an ICG-containing fragment, leading to a fluorescence increase. researchgate.netrsc.org Research in this area involves designing novel activatable probe architectures, identifying suitable targeting ligands and cleavable linkers, and optimizing the probe's response kinetics and sensitivity for specific diagnostic applications, such as detecting tumors or monitoring enzymatic activity. researchgate.netacs.orgrsc.org The alkyne handle provides a versatile point for incorporating ICG into these complex probe designs. bioacts.com Furthermore, this compound can be used to create dual-modal imaging agents, for example, by combining fluorescence imaging with radioisotope-based imaging like PET, offering enhanced precision and versatility in preclinical settings. snmjournals.orgmdpi.com

Q & A

Q. Q1. What are the optimal experimental conditions for ICG-Alkyne conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

this compound’s alkyne group enables selective conjugation with azide-functionalized biomolecules via CuAAC. Key parameters include:

  • Catalyst : Use 1–5 mM Cu(I) (e.g., CuSO₄ with sodium ascorbate) for efficient catalysis without quenching fluorescence .
  • Reaction time : 1–4 hours at 25–37°C for >95% conversion .
  • Solvent : Aqueous buffers (PBS, pH 7.4) with 10–20% organic cosolvents (DMSO or DMF) to enhance this compound solubility .
  • Purification : Dialysis or size-exclusion chromatography to remove unreacted reagents .
    Validate conjugation success via fluorescence spectroscopy (λexem = 780/820 nm) and MALDI-TOF for mass shifts .

Q. Q2. How can researchers validate the specificity of this compound labeling in live-cell imaging?

  • Control experiments : Include azide-free samples to confirm CuAAC-dependent labeling .
  • Competitive inhibition : Pre-treat cells with excess azide-free analogs to block nonspecific binding .
  • Co-localization assays : Use organelle-specific dyes (e.g., MitoTracker) to verify subcellular targeting .
  • Quantitative analysis : Measure fluorescence intensity ratios between labeled and unlabeled regions to assess specificity .

Q. Q3. What spectroscopic techniques are critical for characterizing this compound purity and stability?

  • UV-Vis/NIR spectroscopy : Confirm absorbance peaks at 780 nm (ICG core) and monitor degradation (e.g., peak broadening) .
  • Fluorescence lifetime imaging (FLIM) : Detect environmental sensitivity (e.g., pH or temperature changes) affecting this compound’s quantum yield .
  • HPLC-MS : Assess purity (>95%) and identify byproducts from improper storage (e.g., -20°C with desiccants) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound’s biodistribution data across in vivo studies?

Discrepancies often arise from:

  • Varied administration routes : Intravenous vs. intratumoral injection alters pharmacokinetics; use dynamic contrast-enhanced MRI to track spatiotemporal distribution .
  • Tissue autofluorescence : Apply spectral unmixing algorithms to distinguish this compound’s signal from background .
  • Animal models : Compare immunocompetent vs. immunodeficient mice, as immune cells can scavenge this compound .
    Standardize protocols using guidelines from (e.g., reporting dose, timepoints, and imaging parameters).

Q. Q5. What strategies mitigate photobleaching and aggregation-caused quenching (ACQ) in this compound-based biosensors?

  • Nanoparticle encapsulation : Embed this compound in PEGylated liposomes to reduce ACQ and enhance photostability .
  • Two-photon excitation : Use 1,550 nm lasers to minimize photodamage and extend imaging duration .
  • Additives : Include 1% bovine serum albumin (BSA) to prevent aggregation in aqueous solutions .

Q. Q6. How can this compound be integrated with CRISPR-Cas9 systems for real-time tracking of gene editing?

  • Azide-modified sgRNA : Conjugate this compound to azide-functionalized single-guide RNA (sgRNA) via CuAAC .
  • Live-cell imaging : Monitor Cas9-sgRNA complex trafficking to nuclei using time-lapse NIR microscopy .
  • Validation : Correlate fluorescence intensity with on-target editing efficiency (qPCR) and off-target effects (whole-genome sequencing) .

Methodological Challenges and Solutions

Q. Q7. How to design a robust protocol for this compound-based hypoxia sensing in 3D tumor spheroids?

  • Hypoxia-responsive linkers : Use nitroreductase-cleavable spacers between this compound and azide-modified targeting peptides .
  • 3D imaging : Employ light-sheet microscopy to penetrate spheroids and quantify hypoxia gradients .
  • Data normalization : Calibrate fluorescence intensity against oxygen probes (e.g., Luminescent O₂ Microsensors) .

Q. Q8. What computational tools aid in predicting this compound’s binding affinity for novel azide-functionalized targets?

  • Molecular docking : Use AutoDock Vina with this compound’s structure (PubChem CID: 1622335-41-4) to model interactions .
  • Machine learning : Train models on existing CuAAC kinetic data to predict reaction rates under novel conditions .
  • Validation : Compare in silico results with surface plasmon resonance (SPR) binding assays .

Data Reproducibility and Validation

Q. Q9. How to address batch-to-batch variability in this compound synthesis?

  • Quality control : Require suppliers to provide HPLC traces, MS data, and fluorescence quantum yield (≥0.12 in DMSO) .
  • In-house validation : Re-test each batch using standardized protocols (e.g., molar extinction coefficient: 120,000 M⁻¹cm⁻¹ at 780 nm) .

Q. Q10. What statistical methods are recommended for analyzing this compound imaging data with high background noise?

  • Thresholding : Apply Otsu’s algorithm to segment signal from noise .
  • Bayesian modeling : Use Markov chain Monte Carlo (MCMC) to estimate true signal intensity in low-SNR regions .
  • Reproducibility : Share raw data and code via repositories like Zenodo, adhering to FAIR principles .

Ethical and Reporting Standards

  • Data transparency : Archive fluorescence images in TIFF format with metadata (e.g., exposure time, gain) per .
  • Citation practices : Cite primary sources for synthesis protocols (e.g., Tornøe et al. 2002 for CuAAC) rather than commercial vendors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.